

Biotin-PEG2-Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-PEG2-Acid*

Cat. No.: *B606126*

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Introduction

Biotin-PEG2-Acid is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and diagnostics. This molecule incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group for covalent attachment to amine-containing molecules. The PEG spacer enhances solubility, reduces steric hindrance, and minimizes immunogenicity, making **Biotin-PEG2-Acid** a versatile reagent for a wide range of applications.^{[1][2]} This technical guide provides an in-depth overview of its properties, synthesis, and applications, complete with experimental protocols and data presented for clarity and ease of use.

Core Properties and Specifications

Biotin-PEG2-Acid is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).^[3] Its key physicochemical properties are summarized in the table below.

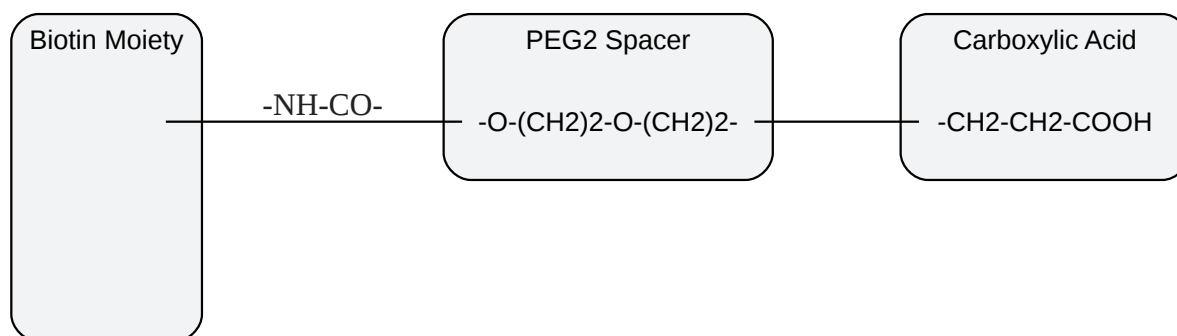
Property	Value	References
Chemical Formula	C17H29N3O6S	[4] [5]
Molecular Weight	403.49 g/mol	
CAS Number	1365655-89-5	
Purity	Typically >95%	
Solubility	Soluble in DMSO, DMF	
Appearance	White to off-white solid	
Storage	Store at -20°C, protected from moisture	

Synonyms:

- 3-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoic acid
- Biotin-PEG2-COOH
- (+)-**Biotin-PEG2-acid**

Chemical Structure

The structure of **Biotin-PEG2-Acid** features a biotin headgroup, a flexible diethylene glycol (PEG2) spacer, and a terminal carboxylic acid. This arrangement allows for the specific and strong interaction of the biotin with streptavidin or avidin, while the carboxylic acid can be activated to form a stable amide bond with primary amines on a target molecule.



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Caption: Chemical structure of **Biotin-PEG2-Acid**.

Synthesis of Biotin-PEG2-Acid

While detailed, step-by-step synthesis protocols for **Biotin-PEG2-Acid** are not readily available in the public domain, the general synthetic strategy involves the coupling of a biotin derivative with a protected PEGylated propanoic acid. A plausible synthetic route is outlined below:

- **Protection of the Carboxylic Acid:** The carboxylic acid of a short PEG linker, such as 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is first protected, for example, as a t-butyl ester.
- **Activation of the Hydroxyl Group:** The terminal hydroxyl group of the protected PEG linker is then activated, for instance, by conversion to a tosylate or mesylate, making it susceptible to nucleophilic substitution.
- **Coupling with Biotin:** The activated PEG linker is reacted with biotin's valeric acid side chain amine under basic conditions to form an amide bond.
- **Deprotection:** The protecting group on the carboxylic acid is removed to yield the final **Biotin-PEG2-Acid** product.

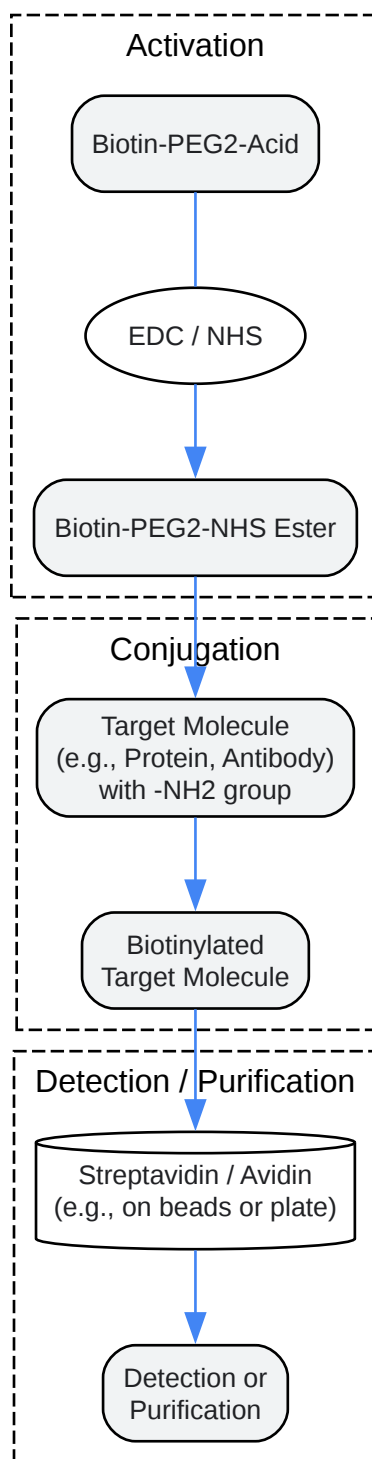
Purification is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity.

Applications in Research and Drug Development

Biotin-PEG2-Acid is a versatile tool with numerous applications, primarily centered around its ability to link biotin to other molecules.

Bioconjugation and Labeling

The most common application is the biotinylation of proteins, peptides, and other biomolecules. The carboxylic acid group can be activated, for example, with N-hydroxysuccinimide (NHS) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to react with primary amines on the target molecule, forming a stable amide bond.



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Caption: General workflow for biotinylating a target molecule.

Antibody-Drug Conjugates (ADCs)

Biotin-PEG2-Acid serves as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). In this context, it connects the antibody to a cytotoxic drug. The biotin moiety can be used for purification or as a secondary targeting agent.

PROTACs (Proteolysis-Targeting Chimeras)

This linker is also utilized in the development of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. **Biotin-PEG2-Acid** can be a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

General Protocol for Protein Biotinylation using Biotin-PEG2-Acid

This protocol describes the biotinylation of a protein with primary amines using **Biotin-PEG2-Acid** and EDC/NHS chemistry.

Materials:

- **Biotin-PEG2-Acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Protein to be labeled in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare Reagents:

- Dissolve **Biotin-PEG2-Acid** in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.
- Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 100 mM each).
- Activate **Biotin-PEG2-Acid**:
 - In a microcentrifuge tube, mix **Biotin-PEG2-Acid** with a molar excess of EDC and NHS in Activation Buffer. A 1:2:5 molar ratio of **Biotin-PEG2-Acid**:EDC:NHS is a common starting point.
 - Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Protein:
 - Exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
 - Add the activated Biotin-PEG2-NHS ester solution to the protein solution. The molar ratio of the biotin reagent to the protein will depend on the desired degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess of the biotin reagent.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quench the Reaction:
 - Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
- Purification:
 - Remove excess, unreacted biotin reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
- Characterization:

- Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Conclusion

Biotin-PEG2-Acid is a highly effective and versatile bifunctional linker for a multitude of applications in biological research and therapeutic development. Its well-defined structure, incorporating a high-affinity biotin tag, a biocompatible PEG spacer, and a reactive carboxylic acid, provides researchers with a powerful tool for labeling, detecting, and purifying biomolecules, as well as for constructing complex bioconjugates like ADCs and PROTACs. The methodologies presented in this guide offer a starting point for the successful implementation of **Biotin-PEG2-Acid** in various experimental workflows.

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- To cite this document: BenchChem. [Biotin-PEG2-Acid: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606126#what-is-biotin-peg2-acid]

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